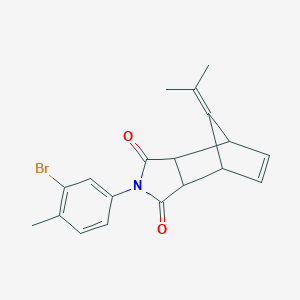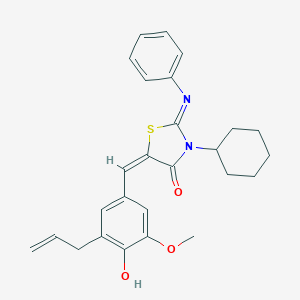![molecular formula C20H24ClN5O3S B301350 N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B301350.png)
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorobenzyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE can be achieved through several methods. One efficient method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short time (1-5 hours) . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 at room temperature, also yielding high purity products .
Industrial Production Methods
Industrial production of N-tert-butyl amides typically involves the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids. This method is favored for its atomic economy and efficiency, although it requires careful control of reaction conditions to avoid byproducts .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antiviral, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Used to treat benign prostatic hyperplasia.
Nelfinavir: An HIV protease inhibitor.
CPI-1189: A neuroprotective agent for HIV-associated CNS disease .
Uniqueness
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the combination of a tert-butyl group and a purine derivative
Properties
Molecular Formula |
C20H24ClN5O3S |
|---|---|
Molecular Weight |
450 g/mol |
IUPAC Name |
N-tert-butyl-2-[7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H24ClN5O3S/c1-20(2,3)23-14(27)11-30-18-22-16-15(17(28)25(5)19(29)24(16)4)26(18)10-12-7-6-8-13(21)9-12/h6-9H,10-11H2,1-5H3,(H,23,27) |
InChI Key |
LCUWPOFFJVUPRB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)

![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
